molecular formula C11H11NO3 B1200213 N-(3-Hydroxypropyl)phthalimide CAS No. 883-44-3

N-(3-Hydroxypropyl)phthalimide

Cat. No. B1200213
CAS RN: 883-44-3
M. Wt: 205.21 g/mol
InChI Key: BSMILTTURCQDGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(3-Hydroxypropyl)phthalimide is typically synthesized from phthalic anhydride and hydroxylamine hydrochloride in different reaction medium systems, including liquid and solid media. The synthesis processes vary in terms of reactants and conditions, yielding N-hydroxyphthalimide with high purity and yield. The optimal synthesis conditions involve a specific molar ratio of phthalic anhydride to hydroxylamine hydrochloride, temperature, and reaction time, leading to high yields of the product (Li Jin, 2015); (Yao Yuan-yuan, 2013).

Molecular Structure Analysis

The molecular structure and properties of N-(3-Hydroxypropyl)phthalimide have been extensively studied through quantum chemical methods. These studies offer insights into the molecular geometries, vibrational frequencies, and thermochemical properties of N-hydroxyphthalimide and its derivatives. The analysis includes the calculation of bond dissociation energies and the effects of solvent on these properties (G. Silva, J. Bozzelli, 2007).

Chemical Reactions and Properties

N-(3-Hydroxypropyl)phthalimide participates in various chemical reactions, demonstrating its role as a versatile chemical intermediate. It is involved in base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, among others. These reactions underscore its utility in the synthesis of a wide array of chemical compounds, including N,N′-diaryl ureas and amine salts, showcasing its reactivity and functional group transformations (A. Fahmy, N. Aly, A. Nada, N. Aly, 1977).

Physical Properties Analysis

The physical properties of N-(3-Hydroxypropyl)phthalimide, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are determined by its molecular structure, specifically the arrangement of functional groups and overall molecular geometry. Research has shown that the physical properties can be tailored through synthesis and molecular modifications, making it a valuable compound in materials science and chemical engineering (Joan Fraga-Dubreuil, Gurbuz Comak, Alasdair W. Taylor, M. Poliakoff, 2007).

Chemical Properties Analysis

The chemical properties of N-(3-Hydroxypropyl)phthalimide, including reactivity with various chemical agents and participation in chemical reactions, are integral to its utility as an intermediate in organic synthesis. Its reactivity patterns, such as susceptibility to nucleophilic attack and ability to undergo rearrangement reactions, are pivotal in synthesizing a wide range of chemical entities. These properties are explored through studies focusing on reaction mechanisms and the development of new synthetic methodologies (A. Barbieri, O. Lanzalunga, A. Lapi, S. Di Stefano, 2019).

Scientific Research Applications

  • Phthalimide derivatives have been explored for their potential in modifying cellulose nanofibers for enhanced carbon dioxide adsorption. The modification with phthalimide increased the specific surface area of the fibers, significantly boosting CO2 adsorption under varying environmental conditions (Sepahvand et al., 2020).

  • N-(Trifluoromethylthio)phthalimide has been developed as a shelf-stable reagent for trifluoromethylthiolation, which is valuable in organic synthesis, including pharmaceutical and agrochemical research (Pluta et al., 2014).

  • N-(Silatranylpropyl)phthalimide, derived from phthalic anhydride, has shown potential in antimicrobial applications. Its antimicrobial activity was evaluated using the broth microdilution method (Singh et al., 2015).

  • In the field of polymer science, phthalimide derivatives have been used to synthesize copolymers, such as 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate. These polymers have been characterized for various properties, including molecular weight and solubility (Jayakumar et al., 2000).

  • Phthalimide derivatives containing furoxanyl subunits have been synthesized and evaluated for their potential in treating sickle cell disease symptoms. These compounds demonstrated NO-donor properties and analgesic activity (dos Santos et al., 2012).

  • The thermal decomposition behavior of poly(3-phthalimido-2-hydroxypropyl methacrylate) was investigated, providing insights into the stability and decomposition products of this polymer (Coskun et al., 2002).

Future Directions

N-(3-Hydroxypropyl)phthalimide may be used in the synthesis of hydrophilic phosphorylcholine-containing polymer, poly-2-[3-(methacryloylamino)propylammonio] ethyl 3-aminopropyl phosphate . This suggests potential applications in the field of polymer chemistry.

properties

IUPAC Name

2-(3-hydroxypropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMILTTURCQDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236942
Record name N-(3-Hydroxypropyl)phthalimide
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypropyl)phthalimide

CAS RN

883-44-3
Record name 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(3-Hydroxypropyl)phthalimide
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Record name N-(3-Hydroxypropyl)phthalimide
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Record name N-(3-hydroxypropyl)phthalimide
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Synthesis routes and methods I

Procedure details

3-Bromopropanol (4.0 g, 28.78 mmol), potassium phthalimide (8.0 g, 43.17 mmol) and potassium carbonate (4.0 g, 28.78 mmol) were added to 20 mL DMF. The reaction mixture was stirred at 70° C. for 4 hours, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, saturated NaCl solution and evaporated in vacuo to a solid which was crystallized in ethyl acetate (3.5 g, 67%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-aminopropan-1-ol (1.0 g, 13.1 mmol) and isobenzofuran-1,3-dione (2.0 g, 13.1 mmol) in toluene (25 mL, 3 mL/mmol) was added Et3N (2 mL, 13.1 mmol) and the reaction was heated at reflux for 24 h. Then reaction was quenched with water and extracted with EtOAc (2×40 mL). The organic extracts were washed with brine, dried over sodium sulfate and concentrated under reduced pressure to afford 2-(3-hydroxypropyl)isoindoline-1,3-dione (1.8 g, 87%). Observed mass (M+1): 206.1. This material was taken to the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 18.95 g (0.25 mo.) of 3-aminopropanol and 37.0 g (0.25 mol) of phthalic anhydride in 25 ml of dry toluene was refluxed for three hours using a Dean-Stark apparatus. The mixture was cooled, concentrated in vacuo, dissolved in dichloromethane and washed with water. The evaporated organic phase was dried over magnesium sulfate, concentrated in vacuo, and distilled at 183°-184° C. (0.1 mm Hg) to give 28.18 g (55%) of a white solid; m.p. 75°-77° C.; NMR: (CDCl3) δ 1.9 (2H,q), 3.65 (5H,m), 7.6 (4H,s).
Quantity
18.95 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
G Kasza, G Kali, A Domján, L Pethő, G Szarka… - …, 2017 - ACS Publications
Phthalimide monofunctional hyperbranched polyglycerols (HbPG) were successfully synthesized, for the first time, by applying a new, highly efficient phthalimide/potassium phthalimide …
Number of citations: 24 pubs.acs.org
J Fraga-Dubreuil, G Çomak, AW Taylor, M Poliakoff - Green Chemistry, 2007 - pubs.rsc.org
A variety of phthalimide derivatives have been synthesised effectively in high-temperature, high-pressure H2O/EtOH mixtures (HTHP-H2O/EtOH) as the solvent. This clean method is …
Number of citations: 37 pubs.rsc.org
G Maatz, H Ritter - Macromolecular Chemistry and Physics, 2012 - Wiley Online Library
The synthesis of the new yellow and red polymerizable azo dyes 1‐[4‐(N,N‐dimethylaminophenyl)azo]‐4‐phthalimidopropylmethacrylate (9) and 2‐(4‐methylphenol)azo‐4‐…
Number of citations: 3 onlinelibrary.wiley.com
JR Cabrero-Antonino, R Adam, V Papa, M Holsten… - Chemical …, 2017 - pubs.rsc.org
The first general and efficient non-noble metal-catalysed reductive C2-alkoxylation of cyclic imides (phthalimides and succinimides) is presented. Crucial for the success is the use of [Co…
Number of citations: 34 pubs.rsc.org
Z Zhao, X Zhang, L Jin, S Yang, P Lei - Bioorganic & Medicinal Chemistry …, 2018 - Elsevier
A series of quinoylalkyl side chains was designed and synthesized, followed by introduction into ketolides by coupling with building block 6 or 32. The corresponding targets 7a–n, 33b, …
Number of citations: 11 www.sciencedirect.com
J Zhang, C Xiong, J Ying, W Wang, VJ Hruby - Organic Letters, 2003 - ACS Publications
The novel dipeptide β-turn mimetic, 4,8-disubstituted azabicyclo[4.3.0]nonane amino acid ester (15), has been synthesized to serve as a peptide mimetic of the dipeptide Phe-Arg, which …
Number of citations: 49 pubs.acs.org
EJ Shannon, MJ Morales, F Sandoval - Immunopharmacology, 1997 - Elsevier
Thalidomide, which has a long history of tragedy because of its ability to cause severe birth defects, is very effective in alleviating erythema nodosum leprosum in leprosy patients and …
Number of citations: 43 www.sciencedirect.com
DR Barn, WL Caulfield, J Cottney, K McGurk… - Bioorganic & medicinal …, 2001 - Elsevier
A considerable number of research papers describing the synthesis and testing of the delta opioid receptor (DOR) ligands, SNC-80 and TAN-67, and analogues of these two compounds…
Number of citations: 33 www.sciencedirect.com
G Lewińska, K Danel, J Sanetra - BOOK OF ABSTRACTS, 2011 - iscmp.issp.bas.bg
Because of the constant increase in electricity demand and the importance of protecting the natural environment, renewable energy sources, including photovoltaic cells, have become …
Number of citations: 0 iscmp.issp.bas.bg
CC Price, T Padmanathan - The Journal of Organic Chemistry, 1965 - ACS Publications
Notes “trained” and Page 1 2064 Notes Yol. product of d-camphoric anhydride (10) in this series we have gained a particularly suitable compound for the separation of terpenes and …
Number of citations: 4 pubs.acs.org

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